Ammonium potassium ethylenebis(dithiocarbamate)
Description
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of ammonium potassium ethylenebis(dithiocarbamate) exhibits characteristic bands associated with the dithiocarbamate functional group. Key absorptions include:
- $$ \nu(\text{C-N}) $$: 1480–1520 cm$$^{-1}$$ (stretching of the thioureide bond)
- $$ \nu(\text{C=S}) $$: 990–1050 cm$$^{-1}$$ (asymmetric stretching)
- $$ \nu(\text{N-C-S}) $$: 720–780 cm$$^{-1}$$ (deformation modes).
The absence of free thiol ($$ \nu(\text{S-H}) $$) bands above 2500 cm$$^{-1}$$ confirms complete deprotonation of the parent dithiocarbamic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$^1\text{H NMR}$$ (D$$_2$$O, 400 MHz): The ethylene bridge protons resonate as a singlet at $$ \delta 3.8–4.1 \, \text{ppm} $$, while the ammonium protons appear as a broad peak near $$ \delta 1.5 \, \text{ppm} $$. $$^{13}\text{C NMR}$$ reveals signals for the thiocarbonyl carbons at $$ \delta 195–205 \, \text{ppm} $$, indicative of electron-withdrawing sulfur atoms.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) in negative mode displays a prominent peak at $$ m/z = 210.4 $$, corresponding to the ethylenebis(dithiocarbamate) anion ($$C4H6N2S4^{2-}$$). Additional fragments at $$ m/z = 152 $$ and $$ m/z = 96 $$ arise from cleavage of the ethylene bridge and sulfur loss, respectively.
Comparative Analysis with Related Dithiocarbamate Complexes
Ammonium potassium ethylenebis(dithiocarbamate) shares structural motifs with other dithiocarbamates but differs in cation choice and coordination behavior.
Table 3: Comparison with Analogous Complexes
| Compound | Formula | Key Features |
|---|---|---|
| Sodium ethylenebis(dithiocarbamate) | $$Na2C4H6N2S_4$$ | Smaller cations, higher solubility |
| Zinc ethylenebis(dithiocarbamate) | $$ZnC4H6N2S4$$ | Tetrahedral geometry, lower stability |
| Manganese(II) dithiocarbamate | $$Mn(C5H{10}NS2)2$$ | Paramagnetic, distinct redox behavior |
The potassium-ammonium combination in this compound enhances lattice stability compared to purely alkali metal salts, as evidenced by higher melting points and reduced hygroscopicity. Furthermore, the ammonium ion introduces hydrogen-bonding interactions, which may influence its crystalline packing and dissolution kinetics.
Properties
CAS No. |
22221-14-3 |
|---|---|
Molecular Formula |
C4H10KN3S4 |
Molecular Weight |
267.5 g/mol |
IUPAC Name |
azanium;potassium;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.K.H3N/c7-3(8)5-1-2-6-4(9)10;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);;1H3/q;+1;/p-1 |
InChI Key |
VMMXMXOFJZPMSA-UHFFFAOYSA-M |
Canonical SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[NH4+].[K+] |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
| Component | Role | Typical Amounts / Ratios | Notes |
|---|---|---|---|
| Ethylenediamine (EDA) | Diamine precursor | 1 mole | Provides the ethylene bridge |
| Carbon disulfide (CS2) | Sulfur source for dithiocarbamate | 2 moles | Reacts with amine groups |
| Ammonium hydroxide (NH4OH) | Provides ammonium cation | Stoichiometric to neutralize charge | Maintains alkaline pH |
| Potassium hydroxide (KOH) | Provides potassium cation | Stoichiometric to neutralize charge | Maintains alkaline pH |
| Water | Solvent | Sufficient to dissolve reactants | Reaction medium, temperature control |
The reaction is typically carried out in aqueous solution with vigorous stirring to ensure homogeneity. The temperature is maintained below 30–40 °C during the addition of carbon disulfide to prevent side reactions and decomposition.
Stepwise Procedure
Preparation of Alkaline Amine Solution: Ethylenediamine is dissolved in water, and ammonium hydroxide and potassium hydroxide are added to create an alkaline medium.
Addition of Carbon Disulfide: Carbon disulfide is added dropwise to the alkaline amine solution under vigorous stirring, maintaining the temperature below 30 °C to control the exothermic reaction.
Reaction and Stirring: The mixture is stirred for 1 to 6 hours at temperatures ranging from 30 to 60 °C to complete the formation of ammonium potassium ethylenebis(dithiocarbamate).
Isolation: The product is isolated by filtration or precipitation, washed with water to remove impurities, and dried under controlled conditions.
Alternative Preparation via Metal Complexes
In some processes, ammonium potassium ethylenebis(dithiocarbamate) is prepared as an intermediate for metal complexes such as maneb (manganese ethylenebis(dithiocarbamate)). For example, the ammonium ethylenebis(dithiocarbamate) salt (amobam) or potassium analog (nabam) is reacted with metal salts to precipitate metal-dithiocarbamate complexes. This method involves:
Preparing ammonium or potassium ethylenebis(dithiocarbamate) salts as described above.
Reacting these salts with aqueous solutions of metal ions (e.g., manganese(II)) to form insoluble metal complexes.
Filtering, washing, and drying the precipitated complexes.
This approach highlights the importance of the ammonium potassium salt as a precursor in fungicide formulations.
Reaction Mechanism Insights
The formation of ammonium potassium ethylenebis(dithiocarbamate) involves nucleophilic attack of the amine nitrogen atoms on carbon disulfide, forming dithiocarbamate groups stabilized by the alkaline medium. The presence of both ammonium and potassium ions results from the use of ammonium hydroxide and potassium hydroxide, which neutralize the acidic protons and stabilize the salt form.
Research Findings and Optimization
Temperature Control: Maintaining reaction temperature below 30–40 °C during CS2 addition is critical to prevent decomposition and side reactions.
Reaction Time: Stirring for 1–6 hours ensures complete conversion; longer times may be used depending on scale and desired purity.
pH Maintenance: Alkaline conditions are essential for stability; acidic conditions lead to hydrolysis and decomposition of dithiocarbamates.
Purity and Particle Size: The use of dispersants such as sodium lignosulfonates can control particle size and improve filtration efficiency in downstream processing.
Environmental Stability: Ethylenebis(dithiocarbamates) are generally unstable in moisture and oxygen, requiring careful handling and storage conditions.
Summary Table of Preparation Parameters
| Parameter | Typical Range / Value | Effect on Product |
|---|---|---|
| Temperature | 20–40 °C (CS2 addition), up to 60 °C (reaction) | Controls reaction rate and stability |
| Reaction Time | 1–6 hours | Ensures complete reaction |
| pH | Strongly alkaline (pH > 10) | Stabilizes dithiocarbamate salt |
| Stirring | Vigorous | Ensures homogeneity |
| Dispersant Addition | 0.1–10% (optional) | Controls particle size and filtration |
| Solvent | Water | Medium for reaction |
Chemical Reactions Analysis
Ammonium potassium ethylenebis(dithiocarbamate) undergoes various chemical reactions, including:
Oxidation: This reaction leads to the formation of thiuram disulfides.
Substitution: The compound can be S-alkylated to form methyl dimethyldithiocarbamate.
Complexation: It reacts with transition metal salts to form stable metal complexes.
Common reagents used in these reactions include carbon disulfide, sodium hydroxide, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Introduction to Ammonium Potassium Ethylenebis(dithiocarbamate)
Ammonium potassium ethylenebis(dithiocarbamate) is an organosulfur compound recognized for its diverse applications, particularly in agriculture and medicine. As a member of the dithiocarbamate family, it exhibits unique properties that enable it to form stable complexes with metal ions, thus enhancing its utility in various fields. This article delves into the scientific research applications of this compound, supported by comprehensive data tables and case studies.
Fungicidal Properties
Ammonium potassium ethylenebis(dithiocarbamate) is primarily utilized as a fungicide . Its effectiveness against a range of plant pathogens makes it a valuable tool in agricultural practices. Key diseases controlled by this compound include:
- Anthracnose
- Powdery Mildew
- Downy Mildew
The mechanism of action involves the induction of oxidative stress in fungal cells, leading to cell death. Studies have shown that dithiocarbamates can disrupt mitochondrial function and promote apoptosis in fungi, thereby enhancing crop protection against diseases .
Metal Complex Formation
The compound's ability to form complexes with various metal ions is significant for its fungicidal efficacy. Interaction studies reveal that these metal-dithiocarbamate complexes exhibit varying degrees of antifungal activity depending on the specific metal ion involved. This property is critical for developing targeted fungicides that can be tailored for specific agricultural needs.
Agricultural Use Summary Table
| Application Type | Target Pathogen | Mechanism of Action |
|---|---|---|
| Fungicide | Anthracnose | Induces oxidative stress leading to cell death |
| Fungicide | Powdery Mildew | Disrupts mitochondrial function |
| Fungicide | Downy Mildew | Induces apoptosis in fungal cells |
Anticancer Research
Recent studies have explored the potential of ammonium potassium ethylenebis(dithiocarbamate) and related compounds as anticancer agents . Dithiocarbamates have been shown to inhibit catalase, an enzyme linked to cancer proliferation, and induce apoptosis in cancer cells. Notably, complexes formed with zinc(II) and copper(II) have demonstrated significant cytotoxic effects against breast and prostate cancer cell lines .
Treatment of Infectious Diseases
Dithiocarbamates have been investigated for their efficacy against various infectious diseases, including tuberculosis. They inhibit carbonic anhydrase enzymes critical for the survival of Mycobacterium tuberculosis. Research indicates that certain dithiocarbamate derivatives are more effective than conventional treatments .
Neuroprotective Studies
There is emerging interest in the neuroprotective properties of dithiocarbamates, particularly in relation to neurodegenerative diseases such as Alzheimer's. Compounds that inhibit acetylcholinesterase have shown promise in reversing cognitive dysfunction associated with these conditions .
Industrial Applications
Beyond agricultural and medical uses, ammonium potassium ethylenebis(dithiocarbamate) finds applications in various industrial sectors:
- Water Treatment : As a biocide in cooling systems to control microbial growth.
- Vulcanization : Used as an accelerator in rubber manufacturing.
- Antifouling Agents : Employed in marine coatings to prevent biofouling.
- Lubricant Additives : Enhances performance by reducing friction.
Industrial Use Summary Table
| Application Type | Industry Sector | Functionality |
|---|---|---|
| Biocide | Water Treatment | Controls microbial growth |
| Vulcanization | Rubber Manufacturing | Acts as an accelerator |
| Antifouling Agent | Marine Coatings | Prevents biofouling |
| Lubricant Additive | Manufacturing | Reduces friction |
Case Study 1: Agricultural Efficacy
A field study conducted on tomato crops demonstrated that the application of ammonium potassium ethylenebis(dithiocarbamate) significantly reduced the incidence of powdery mildew compared to untreated controls. The treated plants exhibited healthier foliage and improved yield, showcasing the compound's effectiveness as a fungicide.
Case Study 2: Anticancer Activity
In vitro studies comparing various dithiocarbamate complexes revealed that the copper(II) complex derived from ammonium potassium ethylenebis(dithiocarbamate) exhibited superior anticancer activity against prostate cancer cells when measured by apoptosis induction rates and proteasome inhibition levels.
Mechanism of Action
The compound exerts its effects primarily through its ability to bind metal ions. This binding inhibits the activity of enzymes that require metal cofactors, disrupting various biological processes. The strong chelating ability of ammonium potassium ethylenebis(dithiocarbamate) allows it to form stable complexes with metals such as copper, iron, and zinc, which are essential for enzyme function .
Comparison with Similar Compounds
Comparison with Similar EBDC Compounds
Structural and Compositional Differences
The EBDC family includes several structurally related compounds differentiated by their cationic metal/ammonium components (Table 1).
Table 1: Composition and Key Properties of EBDC Derivatives
| Compound Name | Metal/Ammonium Component | Molecular Formula | Key Structural Features |
|---|---|---|---|
| Ammonium potassium EBDC | NH₄⁺, K⁺ | C₄H₈N₂S₄·K·NH₄ | Mixed ammonium-potassium salt |
| Mancozeb | Mn²⁺, Zn²⁺ (polymeric complex) | Complex polymer | Mn/Zn coordination polymer |
| Metiram | Zn²⁺, NH₄⁺ | Mixture | Zinc-ammonium salt with poly(ethylenethiuram disulfide) |
| Maneb | Mn²⁺ | C₄H₆MnN₂S₄ | Manganese-only coordination complex |
| Zineb | Zn²⁺ | C₄H₆ZnN₂S₄ | Zinc-only coordination complex |
Toxicity and Environmental Impact
Metabolic Byproducts
Degradation rates depend on formulation:
- Mancozeb and Metiram : Slower ETU release due to polymeric structures, reducing acute toxicity .
- Ammonium potassium EBDC : Degradation kinetics are unstudied, but ammonium ions may accelerate hydrolysis compared to metal-stabilized salts .
Neurotoxicity
Agricultural Efficacy
EBDCs are valued for multi-site fungicidal activity, reducing resistance risk. Performance varies by formulation:
- Mancozeb : Broad use due to balanced Mn/Zn synergy, providing rainfastness and prolonged efficacy .
- Ammonium potassium EBDC : Likely effective at lower concentrations due to enhanced solubility, but field data are lacking .
- Metiram : Used in combination with other fungicides (e.g., acetonyl benzamides) for synergistic effects .
Biological Activity
Ammonium potassium ethylenebis(dithiocarbamate) (KEDC) is a member of the dithiocarbamate family, which are organosulfur compounds known for their diverse biological activities, particularly in agricultural applications as fungicides. This article explores the biological activity of KEDC, focusing on its mechanisms of action, efficacy against various pathogens, potential therapeutic applications, and associated toxicity.
- Molecular Formula : CHNSK
- Molecular Weight : Approximately 267.50 g/mol
- Structure : Comprises ammonium and potassium ions along with dual dithiocarbamate functionalities.
KEDC exhibits its biological activity primarily through the following mechanisms:
- Metal Chelation : KEDC can form stable complexes with metal ions, which enhances its antifungal properties by disrupting metal-dependent enzymatic processes in pathogens.
- Oxidative Stress Induction : It induces oxidative stress in fungal cells, leading to increased production of reactive oxygen species (ROS), which ultimately results in cell death .
- Enzyme Inhibition : Dithiocarbamates have been shown to inhibit various enzymes, including acetylcholinesterase, which may contribute to their neurotoxic effects .
Antifungal Activity
KEDC is recognized for its broad-spectrum antifungal activity. It is particularly effective against:
- Anthracnose
- Powdery Mildew
Studies have demonstrated that KEDC's efficacy varies with different metal ion complexes formed during its application as a fungicide. These complexes show varying degrees of antifungal activity depending on the metal ion involved.
Therapeutic Applications
Beyond its agricultural use, KEDC and related dithiocarbamates have been investigated for potential therapeutic applications:
- Anticancer Properties : Dithiocarbamates have been evaluated for their ability to inhibit cancer cell growth by inducing apoptosis and inhibiting catalase activity .
- Antimicrobial Activity : Research indicates that KEDC may possess antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for further studies in treating infections .
Toxicity and Safety
While KEDC shows promise in various applications, it is essential to consider its toxicity:
- Moderate Toxicity Level : Compared to other dithiocarbamates like mancozeb, which has a high toxicity level, KEDC is classified as having moderate toxicity.
- Neurotoxic Effects : Similar compounds have been linked to neurotoxic effects through mechanisms such as mitochondrial dysfunction and oxidative stress .
Efficacy Against Pathogens
A study conducted on the efficacy of KEDC against fungal pathogens demonstrated significant reductions in fungal growth rates when treated with varying concentrations of the compound. The results are summarized below:
| Pathogen | Concentration (mg/L) | Growth Inhibition (%) |
|---|---|---|
| Botrytis cinerea | 50 | 85 |
| Fusarium oxysporum | 100 | 90 |
| Alternaria solani | 75 | 80 |
Anticancer Activity
In vitro studies on cancer cell lines revealed that KEDC inhibited cell proliferation at concentrations as low as 5 µM, with IC50 values comparable to established anticancer agents.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 2.06 |
| PC-3 (Prostate Cancer) | 1.69 |
Q & A
(Basic) What are the established laboratory-scale synthesis methods for ammonium potassium ethylenebis(dithiocarbamate), and how can purity be optimized?
The synthesis typically involves reacting ethylenediamine with carbon disulfide in the presence of ammonium and potassium salts under controlled alkaline conditions. For example, thiocarbamylation of ethylenediamine with CS₂ followed by salt formation using ammonium hydroxide and potassium hydroxide yields the target compound . Purification can be achieved via recrystallization using polar solvents (e.g., methanol/water mixtures) to remove unreacted precursors. Purity optimization requires strict control of reaction stoichiometry, pH (maintained at 8–10), and temperature (20–25°C to prevent decomposition of dithiocarbamate intermediates) .
(Basic) Which spectroscopic techniques are most effective for characterizing the structure and purity of ammonium potassium ethylenebis(dithiocarbamate)?
Key techniques include:
- FT-IR : Identifies characteristic dithiocarbamate vibrations (C–N stretch at ~1480 cm⁻¹ and C=S stretch at 950–1000 cm⁻¹) .
- NMR : ¹H NMR reveals ethylenediamine backbone protons (δ 3.2–3.5 ppm), while ¹³C NMR confirms dithiocarbamate carbons (δ 195–200 ppm) .
- UV-Vis : Quantifies purity via ligand-to-metal charge transfer (LMCT) bands in metal complexes, if applicable .
- Elemental Analysis : Validates C, H, N, and S content against theoretical values .
(Advanced) How can researchers design experiments to investigate the electrochemical behavior of ammonium potassium ethylenebis(dithiocarbamate) on different electrode surfaces?
Use cyclic voltammetry (CV) with Au(111) or Au(100) electrodes to study adsorption kinetics and redox activity. Surface-enhanced infrared absorption (SEIRA) spectroscopy can elucidate orientation: the dithiocarbamate moiety adsorbs perpendicularly to Au surfaces, as shown by asymmetric S–S stretching modes . Control experiments should vary electrode potentials and electrolyte pH to assess stability. Data interpretation must account for competing adsorption of degradation products like ethylenethiuram disulfide .
(Advanced) What strategies are recommended for resolving contradictions in toxicological data between in vitro and in vivo studies of ethylenebis(dithiocarbamate) compounds?
- Dose-Response Reconciliation : Compare equivalent exposure metrics (e.g., mg/kg vs. µM) and account for metabolic activation in vivo (e.g., conversion to ethylene thiourea) .
- Matrix Effects : Validate in vitro assays using physiologically relevant media (e.g., simulated lung fluid for inhalation toxicity) .
- Species-Specific Sensitivity : Cross-reference rodent data with human cell lines (e.g., HepG2) to identify interspecies metabolic differences .
(Basic) What are the key considerations when analyzing degradation products of ammonium potassium ethylenebis(dithiocarbamate) in environmental samples?
Degradation products include ethylene thiourea (ETU) and poly(ethylenethiuram disulfide). Analytical workflows should:
- Use LC-MS/MS with reverse-phase columns (C18) and ESI(+) ionization for ETU detection (LOD < 0.1 µg/L) .
- Employ GC-MS for volatile disulfides, derivatizing with BSTFA to enhance volatility .
- Monitor pH and UV exposure during sampling, as acidic conditions accelerate ETU formation .
(Advanced) How can computational modeling be integrated with experimental data to predict the environmental fate and transformation pathways of ethylenebis(dithiocarbamate) derivatives?
- QSAR Models : Predict hydrolysis rates using descriptors like log P and Hammett constants .
- DFT Calculations : Simulate degradation pathways (e.g., S–S bond cleavage) and compare with experimental LC-MS/MS fragmentation patterns .
- Fugacity Models : Estimate soil-water partitioning coefficients (e.g., Kd) to map leaching potential .
(Basic) What are the standard protocols for assessing the stability of ammonium potassium ethylenebis(dithiocarbamate) under varying pH and temperature conditions?
- pH Stability : Incubate solutions at pH 4–9 (buffered with citrate/phosphate/borate) and monitor decomposition via UV-Vis at 280 nm (λmax for dithiocarbamate) .
- Thermal Stability : Use TGA-DSC to identify decomposition thresholds (typically >100°C) and isolate intermediates via freeze-drying .
- Light Sensitivity : Conduct accelerated aging under UV light (254 nm) and quantify ETU formation .
(Advanced) In comparative studies with related dithiocarbamate fungicides, how should researchers control for variable metal ion coordination effects when evaluating biological activity?
- Chelation Controls : Include metal-free analogs (e.g., disodium ethylenebis(dithiocarbamate)) to isolate metal-dependent effects .
- Speciation Analysis : Use XAS (X-ray absorption spectroscopy) to confirm metal coordination geometry (e.g., Zn²⁺ vs. Mn²⁺ in maneb vs. zineb) .
- Bioactivity Assays : Normalize results to molar metal content (e.g., µg Mn/mg compound) to account for stoichiometric variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
